![molecular formula C7H8N2O3 B1467894 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione CAS No. 1478126-83-8](/img/structure/B1467894.png)

7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione

Descripción general

Descripción

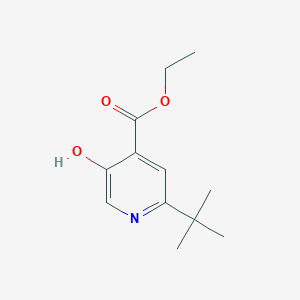

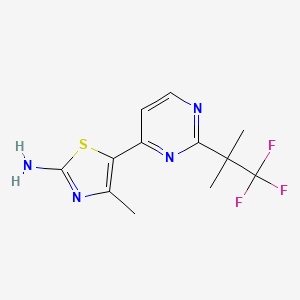

7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 . The IUPAC name for this compound is 1,5,7,8-tetrahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione .

Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives has been reported in the literature . For instance, a study reported the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 . Another study reported a one-pot reaction involving 4-hydroxycoumarin, aldehyde, thiobarbituric acid, and piperidine in ethanol under heating or ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione can be represented by the linear formula C7H8N2O3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione include a molecular weight of 168.15 . It is stored at room temperature .Aplicaciones Científicas De Investigación

Solvent-Free Synthesis

The compound can be synthesized in a solvent-free environment using a ball-milling technique . This method is environmentally friendly, uses a simple workup procedure, and affords high yields .

Green Chemistry

The solvent-free synthesis of this compound aligns with the principles of Green Chemistry . These reactions not only reduce the burden of organic solvent disposal but also enhance the rate of many organic reactions .

Multicomponent Reactions (MCRs)

The compound can be produced through multicomponent reactions (MCRs), where three or more starting materials react together to form a product . This method avoids unnecessary separation and purification procedures .

Biological Properties

Pyrano[2,3-d]pyrimidine derivatives, including 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione, generally show diverse biological properties such as antitumor, analgesic, antibacterial, and fungicidal activities .

Anti-Inflammatory Activity

The compound has been examined for its anti-inflammatory activity . Inflammation is associated with various pathological disorders like cancer, arthritis, cardiovascular diseases, diabetes, psoriasis, etc .

DNA Cleavage

The compound has been studied for its potential in DNA cleavage . This could have implications in the field of genetic engineering and cancer treatment .

Antibacterial Activity

The compound has been tested for its antibacterial activity . This could potentially lead to the development of new antibiotics .

Hedgehog Signaling Pathway Inhibitors

A novel series of hedgehog signaling pathway inhibitors were designed by replacing the pyrimidine nucleus of earlier reported compounds with 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione . These inhibitors exhibited promising potency in vitro compared to GDC-0449 .

Mecanismo De Acción

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .

Mode of Action

Similar compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have been shown to significantly inhibit the growth of various cell lines .

Propiedades

IUPAC Name |

1,5,7,8-tetrahydropyrano[4,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c10-6-4-3-12-2-1-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOCALLBHPIPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxymethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-2H-tetrazole](/img/structure/B1467815.png)

![4-[4-(Propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1467816.png)

![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B1467824.png)